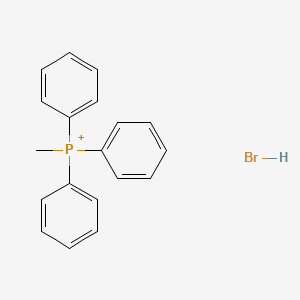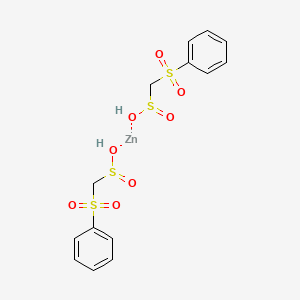![molecular formula C19H16N2O3 B12054605 7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of pyridoquinolines This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused with a quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline . The reaction is carried out under controlled conditions to prevent the partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. As a potential aldosterone synthase inhibitor, it may interfere with the enzyme’s activity, leading to reduced synthesis of aldosterone, a hormone that regulates sodium and potassium levels in the blood . This inhibition can result in increased excretion of sodium and water, thereby exerting a diuretic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-HYDROXY-5-OXO-N-(1-PHENYLETHYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HO-5-OXO-N-PENTYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE lies in its specific functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising diuretic effects and potential as an aldosterone synthase inhibitor .
Propriétés
Formule moléculaire |
C19H16N2O3 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4-hydroxy-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-17-14-10-4-6-12-7-5-11-21(16(12)14)19(24)15(17)18(23)20-13-8-2-1-3-9-13/h1-4,6,8-10,22H,5,7,11H2,(H,20,23) |
Clé InChI |
OKZJCRZIXIYFOA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



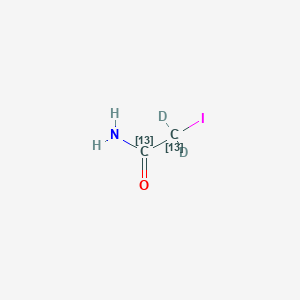
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
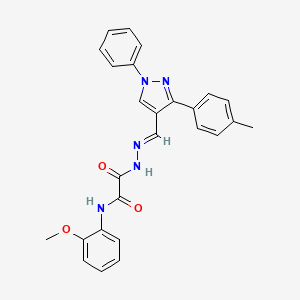
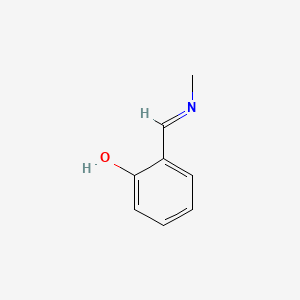

pentanedioic acid](/img/structure/B12054558.png)

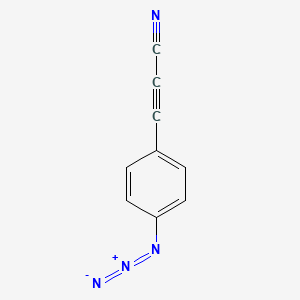
![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)

